molecular formula C14H15N5O2 B12899771 Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate CAS No. 20781-07-1

Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate

Cat. No.: B12899771
CAS No.: 20781-07-1
M. Wt: 285.30 g/mol
InChI Key: LPRPVWGPCMQLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring.

Preparation Methods

The synthesis of ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate typically involves the condensation of β-dicarbonyl and amine compounds. One common method is the reaction of ethyl 4-aminobenzoate with 2,4-diaminopyrimidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial production methods may involve the use of microwave irradiation to enhance the reaction rate and yield. For instance, the synthesis of similar pyrimidine derivatives has been achieved using microwave irradiation, resulting in moderate to high yields .

Chemical Reactions Analysis

Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in folate metabolism, such as dihydrofolate reductase. This inhibition disrupts the synthesis of nucleotides, thereby affecting DNA replication and cell division in microorganisms .

Comparison with Similar Compounds

Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate can be compared with other pyrimidine derivatives, such as:

Properties

CAS No.

20781-07-1

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate

InChI

InChI=1S/C14H15N5O2/c1-2-21-13(20)9-3-5-11(6-4-9)17-7-10-8-18-14(16)19-12(10)15/h3-8H,2H2,1H3,(H4,15,16,18,19)

InChI Key

LPRPVWGPCMQLIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CN=C(N=C2N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.